molecular formula C12H8F2O2 B6360605 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde CAS No. 842173-16-4

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde

Cat. No.: B6360605
CAS No.: 842173-16-4
M. Wt: 222.19 g/mol
InChI Key: JUCOBBDEIFCUKW-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an aldehyde functional group at the fourth position

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the formation of the aldehyde group. One common synthetic route includes the reaction of a naphthalene derivative with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in various chemical interactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde can be compared with similar compounds such as:

    1-(Methoxy)naphthalene-4-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in this compound imparts different chemical properties and reactivity.

    1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde: Contains a trifluoromethoxy group, which further increases the electron-withdrawing effect compared to the difluoromethoxy group.

    1-(Chloromethoxy)naphthalene-4-carboxaldehyde: Contains a chloromethoxy group, which has different reactivity and chemical properties compared to the difluoromethoxy group.

Properties

IUPAC Name

4-(difluoromethoxy)naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOBBDEIFCUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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